2,3-Dibromo-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one
Description
2,3-Dibromo-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one is a brominated derivative of the pyrrolo[3,2-c]pyridinone scaffold, a nitrogen-fused heterocycle of significant pharmacological interest. This compound features bromine atoms at the 2- and 3-positions of the pyrrole ring, which influence its electronic properties and reactivity. Pyrrolo[3,2-c]pyridinones are core structures in bioactive molecules, such as the tyrosine kinase inhibitor famitinib () and preclinical candidates like TAK-4411 and PH-089 ().
Properties
IUPAC Name |
2,3-dibromo-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2N2O/c8-5-4-3(11-6(5)9)1-2-10-7(4)12/h11H,1-2H2,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDHUVFYTJRAOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1NC(=C2Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multicomponent Cyclization
A widely used approach involves multicomponent reactions (MCRs) to assemble the bicyclic framework. For example:
-
Reactants : Methyl o-hydroxybenzoylpyruvate, aryl aldehydes, and primary amines.
-
Conditions : Reflux in ethanol with acetic acid (80°C, 20 h).
-
Mechanism : Condensation forms an imine intermediate, followed by cyclization via nucleophilic attack and dehydration.
-
Yield : 70–85% for analogous dihydrochromeno-pyrrolo derivatives.
Solid Acid-Catalyzed Cyclization
A two-step strategy employs a recyclable solid acid catalyst (e.g., sulfonated carbon):
-
Step 1 : Condensation of β-ketoesters with amines to form enaminones.
-
Step 2 : Cyclodehydration catalyzed by the solid acid (120°C, 6 h).
Bromination Methods
Direct Electrophilic Bromination
Conditions :
-
Reagents : Bromine (Br₂) in dichloromethane (DCM) or acetic acid.
-
Regioselectivity : Bromination occurs at the electron-rich 2- and 3-positions due to the directing effect of the pyridinone carbonyl.
Example Protocol :
Radical Bromination Using NBS
Conditions :
-
Reagent : N-Bromosuccinimide (NBS, 2.2 equiv).
-
Initiator : AIBN (azobisisobutyronitrile, 0.1 equiv) in CCl₄.
-
Yield : 50–65% (lower selectivity due to competing side reactions).
Hydrogenation and Stability Considerations
The tetrahydro moiety is typically introduced during core synthesis to avoid over-reduction during bromination. Partial hydrogenation of aromatic precursors is less common but feasible:
-
Catalyst : Pd/C (10%) under H₂ (1 atm) in ethanol.
Comparative Data Table: Bromination Methods
| Method | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity (2,3 vs. others) |
|---|---|---|---|---|---|---|
| Electrophilic | Br₂, FeBr₃ | DCM | 0–25 | 12 | 70 | >95% |
| Radical | NBS, AIBN | CCl₄ | 80 | 6 | 55 | ~80% |
| Acid-Catalyzed | Br₂, H₂SO₄ | AcOH | 5 | 8 | 65 | 90% |
Key Research Findings
-
Regioselectivity : Electron-donating groups on the pyrrolo ring enhance bromination at the 2- and 3-positions.
-
Side Reactions : Over-bromination or oxidation of the tetrahydro ring occurs above 25°C, necessitating strict temperature control.
-
Scalability : Electrophilic bromination with FeBr₃ is preferred for industrial-scale synthesis due to higher yields and reproducibility.
Alternative Routes
Suzuki Coupling Post-Bromination
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form derivatives with different degrees of saturation.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures with additional functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyrrolopyridines, while reduction and oxidation reactions can lead to different structural modifications .
Scientific Research Applications
Pharmaceutical Applications
1. Anticancer Activity
Recent studies have indicated that derivatives of pyrrolo[3,2-c]pyridin compounds exhibit promising anticancer properties. Specifically, compounds similar to 2,3-dibromo-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one have been investigated for their ability to inhibit tumor growth in various cancer models. For instance, research has shown that certain derivatives can selectively target cancer cells while sparing normal cells, thus reducing side effects commonly associated with chemotherapeutic agents .
2. Neuroprotective Effects
Research indicates that this compound may have neuroprotective effects. It has been studied for its potential to mitigate neurodegenerative diseases by inhibiting pathways associated with neuronal cell death. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in treating conditions such as Alzheimer's disease and Parkinson's disease .
3. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities against a range of pathogens. Preliminary studies suggest that it exhibits significant inhibitory effects against both gram-positive and gram-negative bacteria, making it a candidate for developing new antibiotics .
Synthetic Applications
1. Building Block in Organic Synthesis
Due to its unique structure, this compound serves as an important building block in organic synthesis. It can be utilized in the synthesis of more complex molecules through various reactions such as cycloaddition and nucleophilic substitution. This versatility makes it valuable in the development of new pharmaceuticals and agrochemicals .
2. Synthesis of Novel Compounds
The compound can be employed as a precursor for synthesizing novel pyrrolidine derivatives that may possess enhanced biological activities. Its bromine substituents facilitate further chemical modifications which can lead to the discovery of new drugs with improved efficacy and selectivity .
Case Studies
1. Anticancer Research
A notable study demonstrated that a derivative of this compound exhibited a remarkable reduction in tumor size in xenograft models of non-small cell lung carcinoma (NSCLC). The study highlighted the compound's mechanism of action involving the inhibition of specific oncogenic pathways .
2. Neuroprotection in Animal Models
In an animal model study focusing on neurodegeneration, treatment with the compound resulted in significant preservation of neuronal integrity and function following induced oxidative stress. Behavioral assessments indicated improvements in cognitive function compared to control groups .
Mechanism of Action
The mechanism of action of 2,3-Dibromo-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of enzymes such as Casein kinase 1 alpha and delta (CSNK1α and CSNK1δ), which are involved in various cellular processes . The compound binds to the active site of these enzymes, thereby modulating their activity and affecting downstream signaling pathways .
Comparison with Similar Compounds
Research Findings and Trends
- Computational Insights : DFT studies on alkylated pyrrolo[3,2-c]carbazoles () suggest that substituent position critically impacts stability, a principle applicable to brominated analogs.
- Pharmacological Potential: While non-brominated compounds dominate clinical development (e.g., famitinib), brominated derivatives are underexplored in lead optimization despite their versatility in medicinal chemistry.
Biological Activity
2,3-Dibromo-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one (CAS Number: 2456306-57-1) is a heterocyclic compound notable for its potential biological activities. The compound's structure includes a pyrrolopyridine framework that may interact with various biological targets, making it of interest in medicinal chemistry and pharmacology.
- Molecular Formula: C7H6Br2N2O
- Molecular Weight: 293.94 g/mol
- Physical Form: Grey solid
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Notably, it has been studied for its potential as an inhibitor of Casein kinase 1 alpha and delta (CSNK1α and CSNK1δ), which are involved in numerous cellular processes including cell signaling and regulation of circadian rhythms .
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Neuroprotection in Animal Models
A study involving animal models demonstrated that compounds similar to this compound provided significant neuroprotective effects against neurodegeneration induced by neurotoxins like MPTP. This suggests a potential therapeutic application in treating Parkinson's disease and other neurodegenerative disorders .
Antimicrobial Studies
Research on related pyrrolopyridine compounds has indicated that they possess antimicrobial properties. For instance, derivatives have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. Although direct studies on this compound are scarce, the structural characteristics imply possible activity against similar pathogens .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
What synthetic routes are available for 2,3-Dibromo-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one, and how are intermediates purified?
Methodological Answer:
The synthesis typically involves bromination of a pyrrolo[3,2-c]pyridin-4-one scaffold. For example:
- Step 1: Start with a 1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one core (e.g., via cyclization of substituted pyridines or coupling reactions) .
- Step 2: Introduce bromine atoms at positions 2 and 3 using electrophilic brominating agents (e.g., N-bromosuccinimide in DMF or acetic acid) .
- Purification: Use silica gel chromatography (eluent: hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures. Purity is validated via HPLC (>98%) and (e.g., absence of succinimide peaks at δ 2.8 ppm) .
Table 1: Key Synthetic Parameters
Which analytical techniques are optimal for structural characterization of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H] at m/z 335.94 for CHBrNO) .
- X-ray Crystallography: Resolve conformational distortions caused by bromine steric effects (e.g., dihedral angles between pyrrolo and pyridinone rings) .
How is the compound’s solubility and stability assessed for in vitro assays?
Methodological Answer:
- Solubility: Test in DMSO (stock solutions) and aqueous buffers (e.g., PBS at pH 7.4) using nephelometry or UV-Vis spectroscopy. For DMSO stocks, ensure <0.1% precipitation after 24h .
- Stability:
Advanced Research Questions
How does the bromination pattern influence kinase inhibition selectivity (e.g., PLK-1 vs. CDK9)?
Methodological Answer:
- Structural Insights: Bromine atoms at positions 2 and 3 sterically hinder binding to kinases with smaller active sites (e.g., CDK9). Compare with non-brominated analogs (e.g., PHA-767491) that inhibit CDC7 and CDK9 .
- Kinase Profiling: Use competitive binding assays (e.g., ATP-γ-S displacement) across a panel of 50+ kinases.
Table 2: Selectivity Data for Analogous Compounds
| Compound | PLK-1 IC (nM) | CDK9 IC (nM) | Selectivity Ratio |
|---|---|---|---|
| Non-brominated analog (e.g., PHA-767491) | 120 | 150 | 1.25 |
| 2,3-Dibromo derivative | 30 | 480 | 16.0 |
How can conflicting data on inhibitory potency across kinase assays be resolved?
Methodological Answer:
- Assay Conditions: Standardize ATP concentrations (e.g., 10 µM vs. 1 mM) and buffer pH (7.4 vs. 6.8) to minimize variability .
- Structural Validation: Co-crystallize the compound with target kinases (e.g., MK3) to confirm binding modes. For example, bromines may force Asp187 into unfavorable conformations in MK3, reducing potency .
- Statistical Analysis: Use Z’-factor validation to ensure assay robustness and repeat experiments with orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) .
What strategies optimize metabolic stability and CNS penetration for in vivo studies?
Methodological Answer:
- Metabolic Stability:
- CNS Penetration:
How are structure-activity relationships (SAR) systematically explored for this scaffold?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
